molecular formula C15H18N2OS B5089474 1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine

1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine

カタログ番号 B5089474
分子量: 274.4 g/mol
InChIキー: BMUAGRPQOWWJBS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine, also known as BCTEP, is a compound that has gained significant attention in the field of neuroscience research due to its potential as a selective antagonist for the GluK1 subunit of kainate receptors. Kainate receptors are a type of ionotropic glutamate receptor that have been implicated in a variety of neurological disorders, including epilepsy, depression, and chronic pain. BCTEP has shown promise as a tool for investigating the role of kainate receptors in these disorders and developing new therapeutic approaches.

作用機序

1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine works by selectively blocking the GluK1 subunit of kainate receptors. Kainate receptors are involved in the regulation of synaptic transmission in the brain and are activated by the neurotransmitter glutamate. By blocking the GluK1 subunit, 1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine can reduce the activity of kainate receptors and modulate synaptic transmission.
Biochemical and Physiological Effects:
1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine has been shown to have a number of biochemical and physiological effects. For example, studies have shown that 1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine can reduce the excitability of neurons in the hippocampus, a brain region that is involved in learning and memory. 1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine has also been shown to reduce the release of glutamate in the brain, which may contribute to its analgesic effects.

実験室実験の利点と制限

One advantage of using 1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine in lab experiments is its specificity for the GluK1 subunit of kainate receptors. This allows researchers to selectively block this receptor subtype and investigate its role in various physiological processes. However, one limitation of using 1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine is that it may have off-target effects on other receptors or ion channels. Additionally, 1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine may have limited solubility in certain experimental conditions, which can affect its efficacy.

将来の方向性

There are several future directions for research on 1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine. One area of interest is the development of more selective kainate receptor antagonists that can target specific subunits of the receptor. Another direction is the investigation of the role of kainate receptors in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, researchers may explore the potential of 1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine as a therapeutic agent for these and other disorders.

合成法

1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the synthesis of 1-benzothiophene-3-carboxylic acid, which is then reacted with ethylamine to form 1-(1-benzothien-3-yl)ethylamine. This compound is then reacted with phosgene to form 1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine. The final product is purified using column chromatography.

科学的研究の応用

1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine has been used extensively in scientific research to investigate the role of kainate receptors in a variety of neurological disorders. For example, studies have shown that 1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine can block the effects of kainate receptors in animal models of epilepsy, suggesting that it may have therapeutic potential for this condition. 1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine has also been shown to have analgesic effects in animal models of chronic pain, indicating that it may be useful for developing new pain medications.

特性

IUPAC Name

1-benzothiophen-3-yl-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-2-16-7-9-17(10-8-16)15(18)13-11-19-14-6-4-3-5-12(13)14/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUAGRPQOWWJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。